molecular formula C15H17NOS B287907 N-(4-butoxyphenyl)-N-(2-thienylmethylene)amine

N-(4-butoxyphenyl)-N-(2-thienylmethylene)amine

Cat. No. B287907
M. Wt: 259.4 g/mol
InChI Key: YKWZPEXMPOURHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-butoxyphenyl)-N-(2-thienylmethylene)amine, also known as BTPhen, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of N-(4-butoxyphenyl)-N-(2-thienylmethylene)amine is still not fully understood. However, it is believed that the compound acts as a chelating agent, binding to metal ions through its nitrogen and sulfur atoms. This binding leads to a change in the fluorescence properties of this compound, allowing for the detection of metal ions.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that the compound exhibits low toxicity and does not cause significant harm to living organisms. Further research is needed to fully understand the effects of this compound on biological systems.

Advantages and Limitations for Lab Experiments

One of the significant advantages of N-(4-butoxyphenyl)-N-(2-thienylmethylene)amine is its excellent fluorescence properties, which make it a suitable candidate for the detection of metal ions and other analytes. Additionally, the synthesis of this compound is relatively simple and can be performed in large quantities. However, one of the limitations of this compound is its limited solubility in water, which can make it challenging to work with in some experiments.

Future Directions

There are several future directions for research on N-(4-butoxyphenyl)-N-(2-thienylmethylene)amine. One of the most promising areas of research is in the field of fluorescence sensing. Further studies could focus on the development of new this compound-based sensors for the detection of various metal ions and other analytes. Additionally, research could be conducted on the potential applications of this compound in catalysis and other fields. Further studies are also needed to fully understand the biochemical and physiological effects of this compound on living organisms.

Synthesis Methods

The synthesis of N-(4-butoxyphenyl)-N-(2-thienylmethylene)amine involves the reaction of 4-butoxyaniline and 2-thiophenecarboxaldehyde in the presence of a catalyst such as acetic acid. The reaction leads to the formation of this compound as a yellow solid, which can be purified through recrystallization. This synthesis method has been widely used in various research studies to produce this compound in large quantities.

Scientific Research Applications

N-(4-butoxyphenyl)-N-(2-thienylmethylene)amine has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of this compound is in the field of fluorescence sensing. This compound has been shown to exhibit excellent fluorescence properties, making it a suitable candidate for the detection of metal ions and other analytes. Additionally, this compound has been used as a ligand in the synthesis of coordination compounds, which have shown promising results in the field of catalysis.

properties

Molecular Formula

C15H17NOS

Molecular Weight

259.4 g/mol

IUPAC Name

N-(4-butoxyphenyl)-1-thiophen-2-ylmethanimine

InChI

InChI=1S/C15H17NOS/c1-2-3-10-17-14-8-6-13(7-9-14)16-12-15-5-4-11-18-15/h4-9,11-12H,2-3,10H2,1H3

InChI Key

YKWZPEXMPOURHU-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)N=CC2=CC=CS2

Canonical SMILES

CCCCOC1=CC=C(C=C1)N=CC2=CC=CS2

Origin of Product

United States

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